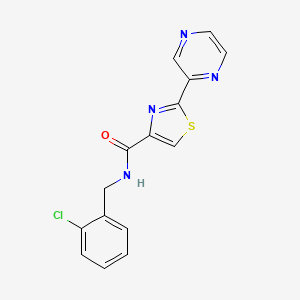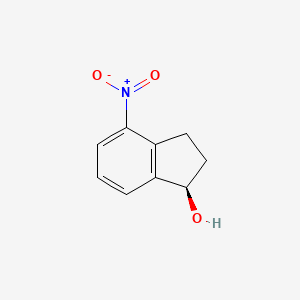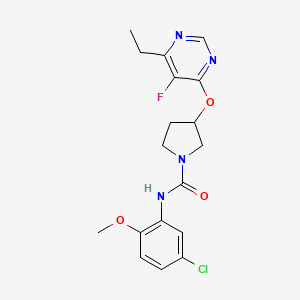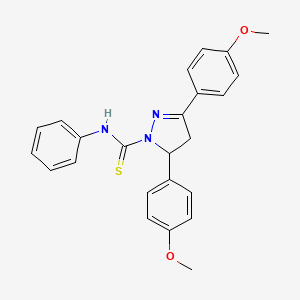
1-Benzyl-5-(2-hydroxy-3-piperidin-1-yl-propoxy)-2-methyl-1H-indole-3-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-5-(2-hydroxy-3-piperidin-1-yl-propoxy)-2-methyl-1H-indole-3-carboxylic acid ethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Vorbereitungsmethoden
The synthesis of 1-Benzyl-5-(2-hydroxy-3-piperidin-1-yl-propoxy)-2-methyl-1H-indole-3-carboxylic acid ethyl ester typically involves multiple steps, including the formation of the indole core, the introduction of the piperidine ring, and the attachment of the benzyl and ethyl ester groups. The reaction conditions often require specific reagents, catalysts, and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
1-Benzyl-5-(2-hydroxy-3-piperidin-1-yl-propoxy)-2-methyl-1H-indole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: This reaction can reduce functional groups, such as converting ketones to alcohols, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-5-(2-hydroxy-3-piperidin-1-yl-propoxy)-2-methyl-1H-indole-3-carboxylic acid ethyl ester has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: It may have potential as a biochemical probe or as a starting point for the development of new bioactive compounds.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Benzyl-5-(2-hydroxy-3-piperidin-1-yl-propoxy)-2-methyl-1H-indole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the functional groups and overall structure of the compound. The exact molecular targets and pathways involved may vary based on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-5-(2-hydroxy-3-piperidin-1-yl-propoxy)-2-methyl-1H-indole-3-carboxylic acid ethyl ester can be compared with other similar compounds, such as:
1-Benzyl-2-methyl-1H-indole-3-carboxylic acid ethyl ester:
5-(2-Hydroxy-3-piperidin-1-yl-propoxy)-2-methyl-1H-indole-3-carboxylic acid ethyl ester: Lacks the benzyl group, which may influence its chemical properties and biological activity.
1-Benzyl-5-(2-hydroxy-3-piperidin-1-yl-propoxy)-2-methyl-1H-indole-3-carboxylic acid methyl ester: Has a methyl ester group instead of an ethyl ester group, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and overall structure, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
ethyl 1-benzyl-5-(2-hydroxy-3-piperidin-1-ylpropoxy)-2-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O4/c1-3-32-27(31)26-20(2)29(17-21-10-6-4-7-11-21)25-13-12-23(16-24(25)26)33-19-22(30)18-28-14-8-5-9-15-28/h4,6-7,10-13,16,22,30H,3,5,8-9,14-15,17-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMMRJILNBBTNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCCCC3)O)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-hydroxy-3-(3-methoxyphenoxy)-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2963979.png)
![1-(4-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2963980.png)

![N4-(3-chlorophenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2963982.png)
methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2963983.png)
![(E)-4-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2963985.png)
![Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfone](/img/structure/B2963986.png)

![3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/new.no-structure.jpg)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-chloro-2-hydroxybenzoate](/img/structure/B2963994.png)

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2963997.png)

